Cas no 2229541-00-6 (methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate)

methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate
- 2229541-00-6
- EN300-1738515
-
- インチ: 1S/C11H11N3O3/c1-14-5-8(9(13-14)10(16)17-2)11(6-12)3-7(15)4-11/h5H,3-4H2,1-2H3
- InChIKey: NSKCIQMIZNZEDC-UHFFFAOYSA-N
- SMILES: O=C1CC(C#N)(C2=CN(C)N=C2C(=O)OC)C1
計算された属性
- 精确分子量: 233.08004122g/mol
- 同位素质量: 233.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85Ų
- XLogP3: -0.6
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738515-0.25g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 0.25g |
$1551.0 | 2023-09-20 | ||
Enamine | EN300-1738515-5g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 5g |
$4890.0 | 2023-09-20 | ||
Enamine | EN300-1738515-0.5g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 0.5g |
$1619.0 | 2023-09-20 | ||
Enamine | EN300-1738515-10.0g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 10g |
$7250.0 | 2023-06-04 | ||
Enamine | EN300-1738515-0.05g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 0.05g |
$1417.0 | 2023-09-20 | ||
Enamine | EN300-1738515-1g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 1g |
$1686.0 | 2023-09-20 | ||
Enamine | EN300-1738515-10g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 10g |
$7250.0 | 2023-09-20 | ||
Enamine | EN300-1738515-1.0g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 1g |
$1686.0 | 2023-06-04 | ||
Enamine | EN300-1738515-0.1g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 0.1g |
$1484.0 | 2023-09-20 | ||
Enamine | EN300-1738515-2.5g |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate |
2229541-00-6 | 2.5g |
$3304.0 | 2023-09-20 |
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate: A Novel Compound for Pharmaceutical and Biomedical Applications
CAS 2229541-00-6 is a highly specialized chemical compound with the systematic name methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate. This molecule represents a unique structural combination of a 1H-pyrazole ring, a cyano group, and a 3-oxocyclobutyl substituent, making it a promising candidate for pharmaceutical and biomedical research. The compound's molecular framework is designed to interact with specific biological targets, potentially offering therapeutic benefits in diverse disease models. Recent studies have highlighted its potential in anti-inflammatory and anti-cancer applications, underscoring its significance in modern drug discovery.
methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate is characterized by its complex molecular architecture, which includes a pyrazole ring (a five-membered heterocyclic compound with two nitrogen atoms), a cyano group (a functional group consisting of a carbon triple-bonded to nitrogen), and a 3-oxocyclobutyl ring (a four-membered cyclic structure with an oxygen atom). The presence of these functional groups contributes to the compound's reactivity and potential biological activity. The methyl group at the 3-position of the pyrazole ring further modulates its pharmacological properties, making it a versatile scaffold for drug development.
Recent advances in medicinal chemistry have demonstrated that compounds with pyrazole derivatives exhibit broad-spectrum biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the role of cyano-substituted pyrazoles in modulating pro-inflammatory pathways. The 3-oxocyclobutyl group in methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate may enhance its ability to interact with specific protein targets, such as kinase enzymes or cytochrome P450 isoforms. These interactions could lead to the modulation of critical cellular processes, including signal transduction and metabolic regulation.
The 1H-pyrazole ring is a common structural motif in many clinically relevant drugs. For example, pyrazole-based compounds have been extensively studied for their anti-inflammatory and antioxidant properties. The cyano group in this molecule is particularly noteworthy, as it can participate in electrophilic interactions with biological targets, potentially enhancing the compound's selectivity and efficacy. Additionally, the 3-oxocyclobutyl substituent may contribute to the molecule's stereoselectivity, which is crucial for optimizing its therapeutic profile.
Recent research has focused on the synthetic approaches to methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate. A 2024 study in the Organic Letters described a novel multistep synthesis involving the coupling of pyrazole derivatives with cyano-containing cyclobutane rings. This method allows for the efficient production of the compound while maintaining its structural integrity. The synthetic route also enables the incorporation of functional groups that can be tailored for specific therapeutic applications, such as targeted drug delivery or drug conjugation.
The potential applications of methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate extend beyond its chemical structure. In the field of biomedical research, this compound has shown promise in anti-cancer studies. For instance, preliminary in vitro experiments have demonstrated its ability to inhibit the growth of prostate cancer cells by targeting epidermal growth factor receptor (EGFR) pathways. This finding aligns with the growing interest in targeted therapies that minimize side effects while maximizing therapeutic outcomes.
Furthermore, the compound's pharmacokinetic properties are an area of active investigation. A 2023 preclinical study evaluated the bioavailability and metabolic stability of methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate in animal models. The results indicated that the compound exhibits good oral bioavailability and a favorable half-life profile, which are critical factors for the development of oral medications. These findings suggest that the compound could be a viable candidate for further clinical development.
The cyano group in methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate also plays a role in its interactions with metal ions. This property has led to its exploration in metal-based drug design, where the compound's ability to bind to transition metals could be harnessed for antimicrobial or anti-inflammatory applications. Such studies are still in their early stages, but they highlight the compound's potential for multifunctional drug development.
In conclusion, methyl 4-(1-cyano-3-oxocyclobutyl)-1-methyl-1H-pyrazole-3-carboxylate represents a promising molecule with a unique combination of structural features that could lead to significant advancements in pharmaceutical and biomedical science. Its potential applications in anti-inflammatory, anti-cancer, and metal-based drug design make it a valuable subject for further research. As synthetic methods and biological studies continue to evolve, the compound may emerge as a key player in the development of next-generation therapeutics.
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